molecular formula C15H12N2O4S B8476731 4-nitro-1-tosyl-1H-indole

4-nitro-1-tosyl-1H-indole

Cat. No. B8476731
M. Wt: 316.3 g/mol
InChI Key: IZJPEYFMAAJLKN-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

To 4-nitro-1-tosyl-1H-indole (20.2 g, 63.9 mmol) in EtOAc (639 mL) was added 10% Pd/C (6.80 g, 6.39 mmol) and the mixture was stirred under hydrogen. After 4 hours the reaction was filtered through Celite®, rinsing with EtOAc. The filtrate was concentrated and purified by flash chromatography (0-70% EtOAc in heptanes) to provide the title compound. MS (ESI+) m/z 287.1 (M+H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
639 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[S:13]([C:16]1[CH:22]=[CH:21][C:19]([CH3:20])=[CH:18][CH:17]=1)(=[O:15])=[O:14])([O-])=O>CCOC(C)=O.[Pd]>[S:13]([N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:4]([NH2:1])[C:5]=2[CH:6]=[CH:7]1)([C:16]1[CH:17]=[CH:18][C:19]([CH3:20])=[CH:21][CH:22]=1)(=[O:14])=[O:15]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
639 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
6.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 4 hours the reaction was filtered through Celite®
Duration
4 h
WASH
Type
WASH
Details
rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-70% EtOAc in heptanes)

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C(=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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